tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate
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Overview
Description
tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate is a chemical compound with the molecular formula C12H14BrN3O2. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound features a pyrazolo[1,5-a]pyridine core, which is a fused heterocyclic system, and a tert-butyl carbamate group, which is often used as a protecting group in organic synthesis.
Preparation Methods
The synthesis of tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Carbamate formation: The final step involves the reaction of the brominated pyrazolo[1,5-a]pyridine with tert-butyl chloroformate in the presence of a base like triethylamine to form the tert-butyl carbamate group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents used in these reactions include N-bromosuccinimide for bromination, tert-butyl chloroformate for carbamate formation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of new materials and as a building block for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the pyrazolo[1,5-a]pyridine core play crucial roles in its binding affinity and specificity. The compound can modulate various biological pathways by interacting with enzymes, receptors, or other proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate can be compared with other similar compounds such as:
tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring, which can lead to different biological activities and properties.
tert-butyl N-(6-chloropyrazolo[1,5-a]pyridin-3-yl)carbamate: The substitution of bromine with chlorine can affect the reactivity and interactions of the compound.
tert-butyl N-(6-fluoropyrazolo[1,5-a]pyridin-3-yl)carbamate: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-6-14-16-7-8(13)4-5-10(9)16/h4-7H,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKHMOABEUENLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=CC(=CN2N=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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